molecular formula C26H28O4 B15195812 2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone CAS No. 27246-39-5

2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone

Cat. No.: B15195812
CAS No.: 27246-39-5
M. Wt: 404.5 g/mol
InChI Key: CMAPBQSQMJIHSS-UHFFFAOYSA-N
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Description

2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone is an organic compound with the molecular formula C26H28O4 It is a derivative of benzoquinone, characterized by the presence of two butylphenyl groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenol and hydroquinone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s redox properties make it useful in studies of biological oxidation-reduction processes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Bis(4-butylphenyl)-3,6-dihydroxybenzo-1,4-quinone exerts its effects involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. Its molecular targets and pathways include interactions with enzymes and other proteins involved in redox processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoquinone: Lacks the butylphenyl groups, resulting in different chemical properties.

    2,5-Bis(4-methylphenyl)-3,6-dihydroxybenzo-1,4-quinone: Similar structure but with methyl groups instead of butyl groups.

Properties

CAS No.

27246-39-5

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

2,5-bis(4-butylphenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C26H28O4/c1-3-5-7-17-9-13-19(14-10-17)21-23(27)25(29)22(26(30)24(21)28)20-15-11-18(12-16-20)8-6-4-2/h9-16,27,30H,3-8H2,1-2H3

InChI Key

CMAPBQSQMJIHSS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)CCCC)O

Origin of Product

United States

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